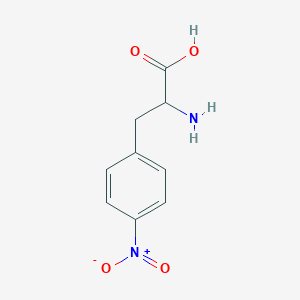

H-DL-Phe(4-NO2)-OH

描述

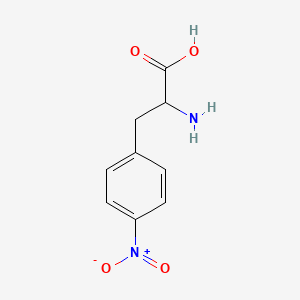

Structure

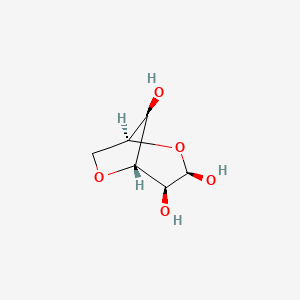

3D Structure

属性

IUPAC Name |

2-amino-3-(4-nitrophenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c10-8(9(12)13)5-6-1-3-7(4-2-6)11(14)15/h1-4,8H,5,10H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVVZTAFGPQSPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40862482 |

Source

|

| Record name | 4-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2922-40-9, 1991-83-9, 949-99-5 |

Source

|

| Record name | 4-Nitro-DL-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2922-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001991839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-DL-phenylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002922409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | WLN: WNR D1YZVQ | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC148865 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148865 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2922-40-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14786 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrophenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40862482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-DL-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.972 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to H-DL-Phe(4-NO2)-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-NO2)-OH, chemically known as 4-Nitro-DL-phenylalanine, is a non-proteinogenic amino acid derivative of phenylalanine. Its structure incorporates a nitro group at the para position of the phenyl ring, a modification that imparts unique chemical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analysis of 4-Nitro-DL-phenylalanine. Furthermore, it delves into its emerging role in immunology, specifically in overcoming self-tolerance and inducing targeted immune responses, offering valuable insights for researchers in drug discovery and development.

Chemical Structure and Identification

The structure of 4-Nitro-DL-phenylalanine is characterized by a phenylalanine backbone with a nitro group (NO2) attached to the fourth carbon of the benzene (B151609) ring.

Molecular Structure:

Caption: T-cell dependent induction of autoimmunity by p-nitrophenylalanine.

Experimental Workflow for Immunogenicity Studies

Investigating the immunogenic properties of proteins containing 4-Nitro-DL-phenylalanine typically follows a structured workflow.

Caption: Workflow for assessing the immunogenicity of modified proteins.

Conclusion

This compound is a versatile synthetic amino acid with well-defined chemical and physical properties. Its straightforward synthesis and the availability of modern analytical techniques for its characterization make it an accessible tool for researchers. The most compelling aspect of 4-Nitro-DL-phenylalanine lies in its ability to modulate the immune system. The capacity to break self-tolerance and elicit a specific antibody response opens up new avenues for the development of targeted immunotherapies. This technical guide serves as a foundational resource for scientists and professionals in drug development who are interested in harnessing the unique properties of this compound for their research endeavors.

Spectroscopic Profile of H-DL-Phe(4-NO2)-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the synthetic amino acid derivative, H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine). The information presented herein is essential for the characterization, identification, and quality control of this compound in research and drug development settings. This document includes available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols and workflow visualizations.

Spectroscopic Data Summary

Nuclear Magnetic Resonance (NMR) Spectroscopy

Precise, experimentally determined ¹H and ¹³C NMR chemical shifts for this compound are not consistently reported in publicly accessible literature. The presence of the electron-withdrawing nitro group at the para position of the phenyl ring significantly influences the chemical shifts of the aromatic protons and carbons compared to unsubstituted phenylalanine. Researchers should anticipate downfield shifts for the aromatic protons and carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| H-α | ~3.8 - 4.2 | dd | ~5-8 |

| H-β | ~3.0 - 3.4 | m | - |

| Aromatic H (ortho to NO₂) | ~8.1 - 8.3 | d | ~8-9 |

| Aromatic H (meta to NO₂) | ~7.4 - 7.6 | d | ~8-9 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O (Carboxyl) | ~170 - 175 |

| C-α | ~55 - 60 |

| C-β | ~35 - 40 |

| Aromatic C (ipso to CH₂) | ~145 - 150 |

| Aromatic C (ortho to NO₂) | ~123 - 125 |

| Aromatic C (meta to NO₂) | ~130 - 132 |

| Aromatic C (para to CH₂, ipso to NO₂) | ~147 - 152 |

Note: Predicted values are based on general principles of NMR spectroscopy and data from similar substituted aromatic compounds. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational modes of its functional groups, most notably the nitro group, the amino acid backbone, and the aromatic ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 2500 | Broad | O-H stretch (carboxylic acid), N-H stretch (amino acid zwitterion) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2960 - 2850 | Medium | Aliphatic C-H stretch |

| ~1710 - 1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600 - 1580 | Medium | N-H bend (amino group) |

| ~1525 | Strong | Asymmetric NO₂ stretch[1] |

| ~1345 | Strong | Symmetric NO₂ stretch[1] |

| ~1500, ~1450 | Medium-Weak | Aromatic C=C stretch |

Note: The nitro group stretches are particularly useful for identification. The symmetric stretching frequency of the nitro group in L-4-nitrophenylalanine has been shown to be a sensitive probe of the local environment.[2][3]

Mass Spectrometry (MS)

Mass spectrometry data provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 211.0713 | [M+H]⁺ (protonated molecular ion) |

| 165 | [M+H - NO₂]⁺ |

| 137 | Further fragmentation |

| 74 | Common fragment for amino acids |

Note: Data is based on electrospray ionization (ESI) mass spectrometry.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy Protocol

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial. For D₂O, a small amount of a suitable acid or base may be needed to aid dissolution. Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: The NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: A standard proton experiment (e.g., Bruker's zg30 pulse program) is used. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (e.g., 16 or 32) are collected to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A standard carbon experiment with proton decoupling (e.g., Bruker's zgpg30 pulse program) is used. A larger number of scans will be required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. The spectra are referenced to the residual solvent peak or an internal standard (e.g., TSP for D₂O).

IR Spectroscopy Protocol

Methodology:

-

Sample Preparation (KBr Pellet Method): Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Transfer the powder to a pellet die and press it under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

-

Instrumentation: An FTIR spectrometer is used for analysis.

-

Data Acquisition: Place the KBr pellet in the sample holder of the spectrometer. First, a background spectrum of the empty sample compartment (air) is collected. Then, the sample spectrum is recorded. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum by the instrument software to produce the final absorbance or transmittance spectrum. The resulting spectrum is then analyzed to identify the characteristic absorption bands.

Mass Spectrometry Protocol

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (typically in the low µg/mL to ng/mL range) in a solvent system suitable for electrospray ionization (ESI), such as a mixture of methanol and water, often with a small amount of formic acid to promote protonation.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is used. This could be a quadrupole, ion trap, time-of-flight (TOF), or hybrid instrument.

-

Data Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Full Scan (MS1): A full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺).

-

Tandem MS (MS/MS): The molecular ion is then isolated in the mass spectrometer and subjected to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) to induce fragmentation. The resulting fragment ions are then mass-analyzed to generate the MS/MS spectrum.

-

-

Data Analysis: The mass spectra are analyzed to identify the m/z values of the parent ion and its fragments. This information is used to confirm the molecular weight and to elucidate the structure of the molecule by interpreting the fragmentation pattern.

Logical Relationships in Spectroscopic Analysis

The following diagram illustrates the logical relationship between the different spectroscopic techniques in the structural elucidation of this compound.

This guide serves as a foundational resource for professionals working with this compound. While comprehensive experimental data remains somewhat elusive in public domains, the provided information and protocols offer a robust starting point for in-house characterization and analysis.

References

An In-Depth Technical Guide on the Biological Activity of 4-nitro-DL-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-nitro-DL-phenylalanine, a synthetic derivative of the essential amino acid phenylalanine, has garnered interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of 4-nitro-DL-phenylalanine, focusing on its synthesis, potential as an enzyme inhibitor, and its observed antimicrobial and cytotoxic effects. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key concepts to serve as a valuable resource for researchers and professionals in drug development and biochemical research.

Introduction

4-nitro-DL-phenylalanine is a non-proteinogenic amino acid characterized by the presence of a nitro group at the para position of the phenyl ring. This modification significantly alters its electronic and steric properties compared to native phenylalanine, leading to a range of biological interactions. It is utilized as a versatile building block in peptide synthesis and serves as an intermediate in the development of novel therapeutics, particularly for neurological disorders.[1][2][3] Its chromophoric nature also makes it a useful tool in various biochemical assays for studying enzyme kinetics and protein structure-activity relationships.[1][4] This guide will delve into the known biological activities of 4-nitro-DL-phenylalanine, with a focus on its inhibitory potential against key enzymes, its antimicrobial properties, and its effects on cell viability.

Physicochemical and Toxicological Profile

A summary of the key physicochemical properties of 4-nitro-DL-phenylalanine is presented in Table 1. Toxicological data is limited, with the primary hazard identified as acute oral toxicity.[5][6]

Table 1: Physicochemical Properties of 4-nitro-DL-phenylalanine

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [5][6] |

| Molecular Weight | 210.19 g/mol | [5][6] |

| Appearance | Beige powder | [7] |

| Melting Point | 236-237 °C (decomposes) | [5] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |

| Acute Toxicity (Oral) | Toxic if swallowed (GHS Category 3) | [5][6] |

Synthesis of 4-nitro-DL-phenylalanine

The synthesis of 4-nitrophenylalanine can be achieved through both chemical and enzymatic methods.

Chemical Synthesis

A common method for the synthesis of L-4-nitrophenylalanine is the nitration of L-phenylalanine using a mixture of concentrated sulfuric acid (H₂SO₄) and concentrated nitric acid (HNO₃).[8]

Enzymatic Synthesis

Phenylalanine ammonia (B1221849) lyases (PALs) have been utilized for the synthesis of 4-nitro-L-phenylalanine from 4-nitrocinnamic acid. Immobilized PALs have demonstrated excellent conversion rates (89% ± 5%) in continuous flow systems, offering a more sustainable and efficient alternative to chemical synthesis.[9]

Biological Activities

Enzyme Inhibition

The structural similarity of 4-nitro-DL-phenylalanine to phenylalanine, tyrosine, and tryptophan suggests its potential as an inhibitor of the aromatic amino acid hydroxylases: phenylalanine hydroxylase (PAH), tyrosine hydroxylase (TH), and tryptophan hydroxylase (TPH).[10] These enzymes are critical for various metabolic pathways, and their inhibition can have significant physiological effects.[11][12]

-

Tyrosine Hydroxylase (TH): As the rate-limiting enzyme in the biosynthesis of catecholamines, TH is a key target in neurological research.[16] Inhibition of TH by structural analogs is a known regulatory mechanism.[17][18][19]

-

Tryptophan Hydroxylase (TPH): TPH is the rate-limiting enzyme in serotonin (B10506) biosynthesis.[20] Phenylalanine and its analogs have been shown to influence TPH activity.[10][21][22][23]

Antimicrobial Activity

While specific minimum inhibitory concentration (MIC) values for 4-nitro-DL-phenylalanine against common bacterial strains like Escherichia coli and Staphylococcus aureus are not extensively documented, derivatives of phenylalanine have demonstrated antimicrobial properties.[24][25][26][27] The proposed mechanism for some phenylalanine-containing antimicrobial peptides involves disruption of the bacterial cell membrane.[28]

Cytotoxic and Anticancer Potential

The cytotoxic effects of 4-nitro-DL-phenylalanine and its derivatives have been explored against various cancer cell lines. While direct IC50 values for the DL-form are scarce, related nitro-substituted compounds have shown significant cytotoxicity. For instance, (E)-3-(4-nitrophenyl)-1-phenyl-prop-2-en-1-one, a chalcone (B49325) derivative, exhibited noticeable cytotoxicity against HeLa human cervical cancer cells.[2] Other nitro-substituted hydroxynaphthanilides have demonstrated potent antiproliferative effects on human cancer cell lines, with IC50 values in the low micromolar range.[29]

The potential mechanisms underlying the cytotoxic effects of such compounds include the induction of apoptosis. Phenylalanine itself has been shown to induce mitochondria-mediated apoptosis in cortical neurons through the RhoA/Rho-associated kinase (ROCK) pathway.[6] The apoptotic cascade involves the activation of caspases and can be influenced by the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[4][12][28][30][31][32][33][34][35] Furthermore, high concentrations of phenylalanine have been shown to inhibit the mitochondrial respiratory chain.[19][36][37]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the biological activity of 4-nitro-DL-phenylalanine.

Phenylalanine Hydroxylase Inhibition Assay

This protocol is adapted from established methods for measuring PAH activity.[14][15]

Objective: To determine the inhibitory effect of 4-nitro-DL-phenylalanine on phenylalanine hydroxylase activity.

Materials:

-

Purified phenylalanine hydroxylase (PAH)

-

L-phenylalanine (substrate)

-

Tetrahydrobiopterin (B1682763) (BH₄) (cofactor)

-

Catalase

-

Dithiothreitol (DTT)

-

Ferrous ammonium (B1175870) sulfate

-

HEPES buffer (pH 7.0)

-

4-nitro-DL-phenylalanine (inhibitor)

-

Trichloroacetic acid (TCA) for quenching the reaction

-

HPLC system for tyrosine quantification

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, catalase, DTT, ferrous ammonium sulfate, and BH₄.

-

Add varying concentrations of 4-nitro-DL-phenylalanine to the reaction mixture.

-

Pre-incubate the mixture with PAH at a controlled temperature (e.g., 25°C) for a defined period.

-

Initiate the reaction by adding L-phenylalanine.

-

After a specific time, quench the reaction with TCA.

-

Centrifuge the samples to pellet precipitated protein.

-

Analyze the supernatant for the amount of tyrosine produced using HPLC.

-

Calculate the rate of reaction and determine the inhibitory constant (Ki) using appropriate kinetic models (e.g., Michaelis-Menten and Lineweaver-Burk plots).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol follows the general guidelines for determining the Minimum Inhibitory Concentration (MIC).[7][26][27][36][38]

Objective: To determine the MIC of 4-nitro-DL-phenylalanine against specific bacterial strains.

Materials:

-

4-nitro-DL-phenylalanine

-

Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 4-nitro-DL-phenylalanine in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in CAMHB in a 96-well plate.

-

Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate the wells containing the serially diluted compound with the bacterial suspension.

-

Include positive (bacteria in broth without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Cytotoxicity Assessment (MTT Assay)

This is a standard colorimetric assay to assess cell viability.[1][2]

Objective: To determine the cytotoxic effect of 4-nitro-DL-phenylalanine on a cancer cell line.

Materials:

-

Cancer cell line (e.g., HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

4-nitro-DL-phenylalanine

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of 4-nitro-DL-phenylalanine (dissolved in a vehicle like DMSO, with the final DMSO concentration kept below 0.1%) for 24, 48, or 72 hours. Include a vehicle control.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key concepts and workflows related to the biological activity of 4-nitro-DL-phenylalanine.

Conclusion and Future Directions

4-nitro-DL-phenylalanine presents a compelling profile for further investigation in drug discovery and development. Its potential to inhibit key enzymes in neurotransmitter biosynthesis pathways warrants detailed kinetic studies to determine its potency and mode of inhibition. While preliminary data on related compounds suggest antimicrobial and cytotoxic activities, comprehensive screening of 4-nitro-DL-phenylalanine against a broad panel of bacterial strains and cancer cell lines is necessary to establish its efficacy.

Future research should focus on elucidating the precise molecular mechanisms underlying its biological effects, including its impact on specific signaling pathways involved in apoptosis and cell cycle regulation. In vivo pharmacokinetic and toxicological studies will be crucial to assess its therapeutic potential and safety profile. The development of more efficient and stereoselective synthetic methods for its enantiomers will also be vital for structure-activity relationship studies. Overall, 4-nitro-DL-phenylalanine represents a promising scaffold for the development of novel therapeutic agents, and this guide provides a solid foundation for future research endeavors in this area.

References

- 1. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics Studies in Mice or Rats - Enamine [enamine.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Pathways to caspase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Kinetics of phenylalanine hydroxylase with analogs of tetrahydrobiopterin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Nitrophenylalanine | C9H10N2O4 | CID 65089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Biopterin-dependent aromatic amino acid hydroxylase - Wikipedia [en.wikipedia.org]

- 11. The aromatic amino acid hydroxylases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Caspase Functions in Cell Death and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Khan Academy [khanacademy.org]

- 14. The Kinetic Mechanism of Phenylalanine Hydroxylase: Intrinsic Binding and Rate Constants from Single Turnover Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Kinetic mechanism of phenylalanine hydroxylase: intrinsic binding and rate constants from single-turnover experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Gender-based differences in pharmacokinetics in laboratory animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tyrosine hydroxylase: regulation by feedback inhibition and phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differential inhibition of activated tyrosine hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Inhibition of striatal tyrosine hydroxylase by low concentrations of apomorphine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Evaluation of Antimicrobial Activities against Various E. coli Strains of a Novel Hybrid Peptide—LENART01 [mdpi.com]

- 21. Tailored photoenzymatic systems for selective reduction of aliphatic and aromatic nitro compounds fueled by light - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Aromatic Amino Acid Hydroxylases as Off-Targets of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Studies on the metabolism of diethyl 4-nitrophenyl phosphorothionate (parathion) in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Pharmacokinetics-pharmacodynamics analysis of bicyclic 4-nitroimidazole analogs in a murine model of tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antimicrobial susceptibility of Staphylococcus aureus and Staphylococcus pseudintermedius isolated from various animals - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Novel 5-Nitrofuran-Activating Reductase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The Antimicrobial Peptide MPX Can Kill Staphylococcus aureus, Reduce Biofilm Formation, and Effectively Treat Bacterial Skin Infections in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Studying the Mechanisms of Nitro Compounds Reduction (A-Review) – Oriental Journal of Chemistry [orientjchem.org]

- 30. Up regulation of Bax and down regulation of Bcl2 during 3-NC mediated apoptosis in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Biochemical pathways of caspase activation during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. A novel Bcl-2 small molecule inhibitor 4-(3-methoxy-phenylsulfannyl)-7-nitro-benzofurazan-3-oxide (MNB)-induced apoptosis in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 34. Evidence that inhibition of BAX activation by BCL-2 involves its tight and preferential interaction with the BH3 domain of BAX - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

- 36. Anti-methicillin-resistant Staphylococcus aureus and antibiofilm activity of new peptides produced by a Brevibacillus strain - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Caspase-Independent Cell Death Mechanisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 38. Antimicrobial Sub-MIC induces Staphylococcus aureus biofilm formation without affecting the bacterial count - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Research Applications of p-Nitro-DL-Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Nitro-DL-phenylalanine is a non-proteinogenic amino acid that has garnered significant interest in various scientific and biomedical research fields. Its unique chemical structure, featuring a nitro group on the phenyl ring, imparts distinct properties that make it a valuable tool for researchers. This technical guide provides an in-depth overview of the synthesis, properties, and diverse research applications of p-nitro-DL-phenylalanine, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and experimental workflows.

Chemical Synthesis and Properties

p-Nitro-DL-phenylalanine is typically synthesized through the nitration of DL-phenylalanine. Several methods have been reported, with variations in reaction conditions and yields.

Synthesis Protocols

Table 1: Comparison of Chemical Synthesis Methods for p-Nitrophenylalanine

| Method | Reactants | Reaction Conditions | Yield | Reference |

| Mixed Acid Nitration (Batch Reactor) | L-phenylalanine, Concentrated H₂SO₄, Concentrated HNO₃ | Volume ratio of H₂SO₄ to HNO₃ of 2:1, 0°C, 3 hours | 65.2% | [1] |

| Mixed Acid Nitration (Tubular Reactor) | L-phenylalanine, Concentrated H₂SO₄, Concentrated HNO₃ | Volume ratio of H₂SO₄ to HNO₃ of 2:1, 50°C, 5 minutes | 80.9% | [1] |

| Nitration with HNO₃/H₂SO₄ | L-phenylalanine, 90% HNO₃, 95-98% H₂SO₄ | 0°C, dropwise addition of HNO₃, followed by stirring for 10-15 minutes | 50-55% (after recrystallization) |

Experimental Protocol: Mixed Acid Nitration (Batch Reactor)

-

Dissolve 10.0 g (60.6 mmoles) of L-phenylalanine in 16 ml of concentrated H₂SO₄ (95-98%) at 0°C.

-

Slowly add 3.0 ml of HNO₃ (90%) dropwise to the stirring solution while maintaining the temperature at approximately 0°C.

-

After the addition is complete, continue stirring for 10-15 minutes.

-

Pour the reaction mixture over about 200 ml of ice and dilute to approximately 700 ml with water.

-

Heat the solution to a boil and neutralize with about 80 g of PbCO₃.

-

Filter the resulting precipitate and treat the supernatant with H₂S gas to precipitate any remaining lead ions, followed by another filtration.

-

Reduce the filtrate volume to one-third by evaporation.

-

Filter the solid that forms and wash it with 95% ethanol.

-

Recrystallize the product from boiling water to obtain p-nitrophenylalanine with a yield of 50-55%.

Biochemical and Pharmaceutical Applications

p-Nitro-DL-phenylalanine and its isomers serve as versatile tools and intermediates in biochemical research and drug development.

Probing Protein Structure and Function

The nitro group of p-nitrophenylalanine can act as a spectroscopic probe, allowing researchers to study protein structure, dynamics, and interactions.

-

Fluorescence Quenching: p-Nitrophenylalanine can quench the intrinsic fluorescence of tryptophan residues in a distance-dependent manner. This property is utilized to study protein folding and conformational changes. The efficiency of quenching can be quantified using the Stern-Volmer equation:

F₀/F = 1 + Ksv[Q]

Where:

-

F₀ is the fluorescence intensity in the absence of the quencher.

-

F is the fluorescence intensity in the presence of the quencher.

-

Ksv is the Stern-Volmer quenching constant.

-

[Q] is the concentration of the quencher (p-nitrophenylalanine).

-

-

Infrared (IR) Probe: The symmetric stretching frequency of the nitro group in p-nitrophenylalanine is sensitive to the local environment within a protein. This allows it to be used as an IR probe to investigate local protein environments. For instance, a red-shift in the ¹⁴NO₂ symmetric stretching frequency has been observed when L-4-nitrophenylalanine is moved from a solvent-exposed to a partially buried position within a protein.[2][3]

Experimental Workflow: Site-Specific Incorporation and Spectroscopic Analysis

Workflow for incorporating p-nitrophenylalanine into a protein for spectroscopic studies.

Pharmaceutical Intermediate and Drug Development

p-Nitro-DL-phenylalanine is a valuable building block in the synthesis of pharmaceuticals, particularly for neurological disorders.[4][5] While specific drug examples directly using the DL-racemate are not prominently documented in publicly available literature, its constituent enantiomers (D- and L-p-nitrophenylalanine) are of significant interest. The nitro group can be a precursor to an amino group via reduction, opening pathways to a wide range of derivatives.

Unnatural amino acids, including nitro-phenylalanine derivatives, are increasingly used in drug discovery to enhance the stability, selectivity, and activity of drug molecules.[]

Peptide Synthesis

Fmoc-protected p-nitrophenylalanine is used in solid-phase peptide synthesis (SPPS) to incorporate this non-canonical amino acid into peptide chains. This allows for the creation of peptides with modified properties for various research purposes, including the study of enzyme-substrate interactions and the development of peptide-based therapeutics.

Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the general steps for incorporating an Fmoc-protected amino acid, such as Fmoc-p-nitro-DL-phenylalanine, into a peptide chain on a solid support resin.

-

Resin Swelling: Swell the appropriate resin (e.g., Wang resin for C-terminal carboxyl, Rink Amide resin for C-terminal amide) in a suitable solvent like dichloromethane (B109758) (DCM).[7]

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine (B6355638) in dimethylformamide (DMF).[8]

-

Washing: Wash the resin thoroughly with DMF to remove excess piperidine and byproducts.

-

Amino Acid Activation and Coupling:

-

Dissolve the Fmoc-p-nitro-DL-phenylalanine and a coupling agent (e.g., HCTU) in DMF.[8]

-

Add an activating base (e.g., DIPEA) to the mixture.

-

Add the activated amino acid solution to the resin and allow the coupling reaction to proceed.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

General workflow for solid-phase peptide synthesis incorporating Fmoc-p-nitro-DL-phenylalanine.

De Novo Biosynthesis

Researchers have successfully engineered Escherichia coli to produce p-nitro-L-phenylalanine de novo from glucose. This biosynthetic pathway offers a "greener" alternative to chemical synthesis. The pathway involves the expression of genes for the biosynthesis of p-amino-L-phenylalanine (pA-Phe) along with an N-oxygenase gene to generate the nitro group.[9]

Table 2: Quantitative Data from de novo Biosynthesis of p-Nitro-L-phenylalanine in E. coli

| Parameter | Value | Conditions | Reference |

| Maximum Titer | 819 µM | Rich defined media, shake-flask conditions | [9] |

| Final Titer (Optimized) | 820 ± 130 µM | Rich defined media, shake-flask experiments | [10] |

Experimental Protocol: General Steps for de novo Biosynthesis

-

Strain Engineering: Construct an E. coli strain co-expressing the necessary genes for the pA-Phe biosynthesis pathway and a suitable N-oxygenase.

-

Culture Conditions: Grow the engineered E. coli strain in a defined medium supplemented with glucose.

-

Induction: Induce the expression of the biosynthetic pathway genes at an appropriate cell density.

-

Fermentation: Continue the fermentation under controlled conditions (e.g., temperature, pH, aeration) to allow for the production of p-nitro-L-phenylalanine.

-

Quantification: Monitor the production of p-nitro-L-phenylalanine in the culture medium using analytical techniques such as HPLC.

Role in Signaling Pathways

While p-nitro-DL-phenylalanine itself is not a direct signaling molecule, high concentrations of its parent compound, phenylalanine, have been shown to induce apoptosis in cortical neurons through the activation of the RhoA/Rho-associated kinase (ROCK) signaling pathway.[] This has implications for understanding the neuropathology of phenylketonuria (PKU), a genetic disorder characterized by the accumulation of phenylalanine. The RhoA/ROCK pathway is a critical regulator of the cytoskeleton, and its overactivation can lead to detrimental cellular changes.

Signaling Pathway: Phenylalanine-Induced Neuronal Apoptosis

References

- 1. researchgate.net [researchgate.net]

- 2. chemimpex.com [chemimpex.com]

- 3. chemistry.du.ac.in [chemistry.du.ac.in]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 10. luxembourg-bio.com [luxembourg-bio.com]

H-DL-Phe(4-NO2)-OH: A Comprehensive Technical Guide for Biochemical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-DL-Phe(4-NO2)-OH, chemically known as DL-4-nitrophenylalanine, is a racemic mixture of the D- and L-isomers of the non-proteinogenic amino acid 4-nitrophenylalanine. This phenylalanine derivative, characterized by a nitro group at the para position of the phenyl ring, serves as a versatile tool in biochemistry and drug development. While the racemic mixture is commercially available, its applications in biological systems predominantly leverage the specific stereochemistry of its individual isomers, particularly L-4-nitrophenylalanine. This guide provides an in-depth overview of the biochemical uses of this compound and its isomers, focusing on quantitative data, experimental protocols, and the underlying biochemical pathways and workflows.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its application in biochemical research.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][2] |

| Molecular Weight | 210.19 g/mol | [1][2] |

| Appearance | White to yellow solid | [1][2] |

| Solubility | Soluble in 1 M NaOH | [1][2] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][2] |

Core Biochemical Applications

The unique chemical properties imparted by the nitro group make 4-nitrophenylalanine a valuable tool for probing and manipulating biological systems. The primary applications are centered around the L-isomer, L-4-nitrophenylalanine.

Cysteine Protease Inhibition

L-4-nitrophenylalanine can be incorporated into dipeptidyl nitroalkene compounds, which act as potent inhibitors of cysteine proteases like cruzain and cathepsin L.[3] The nitro group influences the electronic properties of the molecule, contributing to its binding affinity within the enzyme's active site.

| Compound | Target Protease | Inhibition Constant (Kᵢ) (nM) |

| Dipeptidyl nitroalkene with L-4-nitrophenylalanine at P2 | Cruzain | 2.28 |

| Dipeptidyl nitroalkene with L-4-nitrophenylalanine at P2 | Human Cathepsin L | 3.88 |

Data extracted from a study on dipeptidyl nitroalkene inhibitors.[3]

Probing Enzyme-Substrate Interactions with Phenylalanine Ammonia Lyase (PAL)

Fluorescence Quenching for Probing Protein Structure and Dynamics

L-4-nitrophenylalanine acts as an efficient quencher of intrinsic tryptophan fluorescence in a distance-dependent manner.[5] This property allows it to be used as a molecular probe to study protein conformation, folding, and intermolecular interactions. The quenching mechanism can be analyzed using the Stern-Volmer equation to determine the quenching constant.

| Quencher | Fluorophore | Stern-Volmer Constant (Kₛᵥ) (M⁻¹) | Quenching Mechanism |

| Oxamate (similar electronic properties to nitro group) | Tryptophan | 16 | Photoinduced Electron Transfer |

| Pyruvate (similar electronic properties to nitro group) | Tryptophan | 20 | Photoinduced Electron Transfer |

Data for isoelectronic molecules are presented to illustrate the quenching potential.[6]

Infrared Probe for Investigating Local Protein Environments

The nitro group of L-4-nitrophenylalanine possesses a unique symmetric stretching frequency in the infrared (IR) spectrum.[7][8] This vibrational frequency is sensitive to the local electrostatic environment within a protein, making it a powerful site-specific IR probe.

| Environment Change | Observed Spectral Shift |

| From solvent-exposed to partially buried position in sfGFP | 7.7 cm⁻¹ red-shift of the ¹⁴NO₂ symmetric stretching frequency |

Data from a study incorporating L-4-nitrophenylalanine into superfolder green fluorescent protein (sfGFP).[7][8]

Experimental Protocols

Synthesis of Racemic this compound

This protocol is adapted from the synthesis of L-4-nitrophenylalanine.[9]

Materials:

-

DL-Phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice

-

Deionized Water

-

Sodium Hydroxide (NaOH) or other suitable base for neutralization

Procedure:

-

In a flask submerged in an ice bath, dissolve DL-phenylalanine in concentrated sulfuric acid with stirring.

-

Slowly add concentrated nitric acid dropwise to the solution, maintaining the temperature at or below 0°C.

-

After the addition is complete, continue stirring for an additional 10-15 minutes.

-

Carefully pour the reaction mixture onto a large volume of crushed ice.

-

Neutralize the solution to a pH of approximately 5-6 using a suitable base (e.g., concentrated NaOH solution), ensuring the temperature is kept low.

-

The product, this compound, will precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold deionized water.

-

Recrystallize the product from hot water to obtain purified this compound.

Site-Specific Incorporation of L-4-Nitrophenylalanine into Proteins via Amber Codon Suppression

This protocol outlines the general steps for incorporating L-4-nitrophenylalanine at a specific site in a protein expressed in mammalian cells.[10]

Materials:

-

Expression vector for the protein of interest

-

Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair for L-4-nitrophenylalanine

-

Mammalian cell line (e.g., HEK293T)

-

Transfection reagent

-

Cell culture medium

-

L-4-nitrophenylalanine

Procedure:

-

Plasmid Construction:

-

Introduce an amber stop codon (TAG) at the desired position in the gene of your protein of interest using site-directed mutagenesis.

-

Co-transfect the mammalian cells with the mutated protein expression vector and the plasmid encoding the orthogonal synthetase/tRNA pair.

-

-

Cell Culture and Transfection:

-

Culture the mammalian cells under standard conditions.

-

Perform the co-transfection using a suitable transfection reagent.

-

-

Induction of Unnatural Amino Acid Incorporation:

-

Supplement the cell culture medium with L-4-nitrophenylalanine at a final concentration of 1 mM.

-

-

Protein Expression and Purification:

-

Allow the cells to express the protein for 24-48 hours.

-

Harvest the cells and purify the protein containing L-4-nitrophenylalanine using standard protein purification techniques (e.g., affinity chromatography).

-

Cysteine Protease Inhibition Assay

This protocol describes a fluorometric assay to determine the inhibitory activity of compounds containing L-4-nitrophenylalanine against cysteine proteases.[3]

Materials:

-

Purified cysteine protease (e.g., cruzain, cathepsin L)

-

Fluorogenic substrate for the protease (e.g., Z-FR-AMC)

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing 10 mM DTT)

-

Inhibitor compound containing L-4-nitrophenylalanine

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare a serial dilution of the inhibitor compound in the assay buffer.

-

In the wells of the 96-well plate, add the assay buffer, the inhibitor dilution (or buffer for control), and the purified enzyme.

-

Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 380 nm, emission at 460 nm for AMC-based substrates).

-

Calculate the initial reaction rates from the linear portion of the fluorescence curves.

-

Determine the IC₅₀ value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.

FTIR Difference Spectroscopy to Probe Local Protein Environment

This protocol outlines the steps for using FTIR difference spectroscopy to study conformational changes around an incorporated L-4-nitrophenylalanine residue.[7][8]

Materials:

-

Purified protein with and without the incorporated L-4-nitrophenylalanine probe

-

Buffer solution transparent in the IR region of interest (e.g., D₂O-based buffer)

-

FTIR spectrometer with a temperature-controlled sample cell

-

Method to trigger a conformational change (e.g., light source for a photoreceptor, addition of a ligand)

Procedure:

-

Sample Preparation:

-

Exchange the protein buffer to a D₂O-based buffer to minimize water absorption in the amide I region.

-

Concentrate the protein to a suitable concentration for IR measurements (typically 1-5 mM).

-

-

FTIR Measurement:

-

Load the protein sample into the temperature-controlled IR cell.

-

Record a reference spectrum of the protein in its initial state.

-

Trigger the conformational change (e.g., by a light flash or ligand injection).

-

Record spectra at different time points after the trigger.

-

-

Data Analysis:

-

Calculate the difference spectra by subtracting the reference spectrum from the spectra recorded after the trigger.

-

Analyze the difference bands in the region of the nitro group's symmetric stretch (around 1348 cm⁻¹) to monitor changes in the local environment of the L-4-nitrophenylalanine probe.

-

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Caption: Workflow for Cysteine Protease Inhibition Assay.

Caption: Workflow for Unnatural Amino Acid Incorporation.

Caption: Phenylalanine Ammonia Lyase (PAL) Catalyzed Reaction.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Impact of the Recognition Part of Dipeptidyl Nitroalkene Compounds on the Inhibition Mechanism of Cysteine Proteases Cruzain and Cathepsin L - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The genetic incorporation of a distance probe into proteins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism for Fluorescence Quenching of Tryptophan by Oxamate and Pyruvate: Conjugation and Solvation-Induced Photoinduced Electron Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Probing local environments with the infrared probe: L-4-nitrophenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Site-specific incorporation of non-natural amino acids into proteins in mammalian cells with an expanded genetic code - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to H-DL-Phe(4-NO2)-OH: Synthesis, Purity, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine), a key building block in pharmaceutical and biochemical research. This document details commercially available supplier information and purity levels, outlines common experimental protocols for its synthesis and analysis, and illustrates its utility in drug discovery and development workflows.

Supplier and Purity Information

The purity of this compound is a critical parameter for its successful application in research and development. Commercially available sources provide this compound in high purity, suitable for sensitive applications. The following table summarizes the purity information from various suppliers.

| Supplier | Product Name | Purity | CAS Number |

| MedChemExpress | This compound | 99.60%[1] | 2922-40-9[2][3] |

| Weifang Wehibest Supply Chain Co.,Ltd. | This compound.H2O | 98%/99%[4] | 2922-40-9[4] |

| Chem-Impex | 4-Nitro-L-phenylalanine | ≥ 98% (HPLC)[5] | 949-99-5[5] |

Experimental Protocols

Synthesis of 4-Nitro-DL-phenylalanine

A common method for the synthesis of 4-nitrophenylalanine is through the nitration of phenylalanine. The following protocol is based on established chemical synthesis methods for the L-isomer, which can be adapted for the DL-racemic mixture.[6]

Materials:

-

DL-Phenylalanine

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice bath

-

Reaction vessel (e.g., batch or tubular reactor)[6]

-

Purification system (e.g., crystallization)

Procedure:

-

Cooling: Chill a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath to 0°C. A common volume ratio is 2:1 of H₂SO₄ to HNO₃.[6]

-

Addition of Phenylalanine: Slowly add DL-phenylalanine to the cooled acid mixture while maintaining the temperature at 0°C.

-

Reaction: Allow the reaction to proceed for a set time. In a batch reactor, this could be around 3 hours.[6] The use of a tubular reactor can significantly reduce the reaction time to as little as 5 minutes and potentially increase the yield by minimizing the formation of by-products.[6]

-

Quenching: Carefully pour the reaction mixture over crushed ice to quench the reaction.

-

Neutralization and Precipitation: Neutralize the acidic solution with a suitable base (e.g., sodium hydroxide) to precipitate the 4-Nitro-DL-phenylalanine.

-

Purification: Collect the precipitate by filtration and purify by recrystallization from a suitable solvent to obtain the final product.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be determined using reverse-phase HPLC. The following is a general methodology that can be adapted for specific instrumentation.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

C18 column (e.g., Atlantis C18)[7]

-

UV detector

-

Mass spectrometer (for HPLC-MS)

Mobile Phase and Gradient:

-

A typical mobile phase consists of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

A gradient elution is often employed, where the proportion of the organic solvent is increased over time to ensure the separation of the main compound from any impurities.

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., a dilute basic solution).[2][3] Prepare the sample to be analyzed in the same solvent.

-

Injection: Inject a small volume of the sample onto the HPLC column.

-

Elution and Detection: Elute the sample through the column using the defined mobile phase gradient. Monitor the eluent using a UV detector at a wavelength where 4-Nitro-DL-phenylalanine has strong absorbance. If using mass spectrometry, the eluent is introduced into the mass spectrometer for detection.

-

Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak corresponding to this compound relative to the total area of all peaks in the chromatogram.

Applications in Research and Drug Development

4-Nitro-DL-phenylalanine and its isomers are valuable tools in several areas of scientific research and pharmaceutical development.[5][8][9] They serve as:

-

Pharmaceutical Intermediates: Key building blocks in the synthesis of more complex pharmaceutical compounds, particularly those targeting neurological disorders.[8][9]

-

Building Blocks for Peptides and Proteins: Incorporation of this unnatural amino acid into peptides can alter their structure, stability, and biological activity.[5][8]

-

Tools in Biochemical Research: Used to study protein-protein interactions and enzyme kinetics.[5][8]

The following diagrams illustrate the logical workflows for the synthesis and application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Method development and validation for analysis of phenylalanine, 4‐hydroxyphenyllactic acid and 4‐hydroxyphenylpyruvic acid in serum and urine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

Crystal Structure of 4-nitro-DL-phenylalanine Derivatives: A Technical Guide for Researchers

For the attention of researchers, scientists, and drug development professionals, this technical guide provides an in-depth analysis of the crystal structure of 4-nitro-phenylalanine bromide, a derivative of 4-nitro-DL-phenylalanine. Due to the limited availability of public crystallographic data for the free amino acid, this guide focuses on the well-characterized chiral bromide salts, 4-nitro-D-phenylalanine bromide (4NDPAB) and 4-nitro-L-phenylalanine bromide (4NLPAB), which offer significant insights into the structural properties of this compound class.

Introduction

4-nitro-DL-phenylalanine is a synthetic amino acid derivative with potential applications in peptide synthesis and as a building block for novel pharmaceutical compounds. Its nitro group introduces unique electronic and steric properties that can influence molecular interactions and biological activity. Understanding the three-dimensional arrangement of atoms in the solid state is paramount for rational drug design and materials science. This guide summarizes the key crystallographic data and experimental protocols for the bromide salts of the D and L enantiomers of 4-nitrophenylalanine, which have been studied for their nonlinear optical (NLO) properties.[1]

Crystallographic Data

The crystal structures of 4-nitro-D-phenylalanine bromide (4NDPAB) and 4-nitro-L-phenylalanine bromide (4NLPAB) have been determined by single-crystal X-ray diffraction. As enantiomers, their crystal structures are mirror images and thus share the same unit cell parameters and space group. The data presented below is for 4NDPAB, which crystallizes in a non-centrosymmetric space group, a prerequisite for second-order NLO properties.[1][2]

Unit Cell Parameters

| Parameter | Value[1] |

| Formula | C₉H₁₁BrN₂O₄ |

| Formula Weight | 291.10 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.5160(4) |

| b (Å) | 7.3849(5) |

| c (Å) | 14.1907(10) |

| α (°) | 90 |

| β (°) | 91.216(3) |

| γ (°) | 90 |

| Volume (ų) | 577.93(7) |

| Z | 2 |

Structure and Packing

The asymmetric unit of the crystal structure contains two 4-nitro-phenylalanine cations and two bromide anions.[1] The chiral cations and bromide anions are interconnected through a network of four intermolecular hydrogen bonds. The molecules self-assemble along a 2₁-screw axis. A notable feature of the crystal packing is the parallel arrangement of the π-conjugated phenyl rings, which is believed to contribute to the material's strong second harmonic generation (SHG) and large birefringence.[1]

Experimental Protocols

This section details the methodologies for the synthesis, crystallization, and structural determination of 4-nitro-D/L-phenylalanine bromide.

Synthesis and Crystallization of 4NDPAB and 4NLPAB

The synthesis of 4NDPAB and 4NLPAB is a straightforward acid-base reaction.

Materials:

-

4-nitro-D-phenylalanine or 4-nitro-L-phenylalanine

-

Hydrobromic acid (HBr, 48% aqueous solution)

Procedure: [1]

-

Dissolve 5 mmol (1.050 g) of 4-nitro-d(l)-phenylalanine in 10 mL of 48% hydrobromic acid.

-

Stir the mixture at room temperature for 10 minutes.

-

Allow the solution to stand undisturbed for several weeks.

-

Transparent, pale-yellow, sheet-like crystals will form.

-

The crystals can be collected, with a reported yield of 62%.

Crystal Structure Determination

The determination of the crystal structure involves single-crystal X-ray diffraction analysis.

Instrumentation:

-

Single-crystal X-ray diffractometer

Workflow:

References

Methodological & Application

Application Notes and Protocols: Solubility of H-DL-Phe(4-NO2)-OH

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the solubility characteristics of H-DL-Phe(4-NO2)-OH, a derivative of the amino acid phenylalanine. Due to the limited availability of direct quantitative solubility data in the public domain, this guide focuses on providing a robust experimental protocol for determining its solubility in various laboratory solvents.

Introduction

This compound, also known as DL-4-Nitrophenylalanine, is a synthetic amino acid derivative. Its unique structure, incorporating a nitro group on the phenyl ring, makes it a compound of interest in various research areas, including peptide synthesis and as a potential pharmacological agent. Understanding its solubility is a critical first step in any experimental design, from in vitro assays to formulation development.

Solubility Data

| Solvent | Temperature (°C) | Solubility | Concentration (mM) |

| 1 M NaOH | Not Specified | 25 mg/mL[1][2][3] | 118.94 mM[1][2][3] |

| Water | Not Specified | Data Not Available | Data Not Available |

| Ethanol | Not Specified | Data Not Available | Data Not Available |

| Methanol | Not Specified | Data Not Available | Data Not Available |

| DMSO | Not Specified | Data Not Available | Data Not Available |

| DMF | Not Specified | Data Not Available | Data Not Available |

Note: The lack of comprehensive data underscores the importance of experimental determination of solubility for specific research applications.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4][5] This method is considered a gold standard for its reliability.

3.1. Materials

-

This compound (solid powder)

-

Solvents of interest (e.g., Water, Ethanol, Methanol, DMSO, DMF), HPLC grade or equivalent

-

Glass vials or flasks with airtight seals

-

Temperature-controlled shaker or agitator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE, chemically inert)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument (e.g., UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[4]

-

-

Phase Separation:

-

After the equilibration period, remove the vial from the shaker and let it stand to allow the excess solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a moderate speed.

-

Carefully aspirate the supernatant using a syringe and filter it through a chemically inert syringe filter to remove any remaining undissolved particles.[4]

-

-

Quantification of Solute:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC.

-

Analyze the filtered saturated solution under the same analytical conditions.

-

Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

-

3.3. Data Reporting

The solubility should be reported in standard units such as mg/mL or moles per liter (M) at the specified temperature.

Visualizations

To aid in the understanding of the experimental process and potential applications, the following diagrams are provided.

References

Protocol for dissolving H-DL-Phe(4-NO2)-OH for experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solubilization and use of H-DL-Phe(4-NO2)-OH, a derivative of the amino acid phenylalanine, for various experimental applications. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your research results.

Compound Information

This compound, also known as 4-Nitro-DL-phenylalanine, is a synthetic amino acid derivative.[1] It is commonly utilized in peptide synthesis, biochemical assays for enzyme inhibition and protein structure analysis, and as an intermediate in pharmaceutical research.[1][2]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀N₂O₄ | [1][3] |

| Molecular Weight | 210.19 g/mol | [3] |

| Appearance | White to yellow/beige crystalline solid | [1][3][4] |

| Melting Point | 236-237 °C (decomposes) | [1][5] |

| Solubility | Limited in water.[1] Soluble in 1 M NaOH (25 mg/mL), DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [3][4] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years | [3] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month | [3] |

Experimental Protocols

The choice of solvent for preparing a stock solution of this compound is critical and depends on the downstream experimental application. Below are two primary protocols for dissolving this compound.

Protocol 1: Preparation of a High-Concentration Stock Solution in Alkaline Solution

This protocol is suitable for preparing a concentrated stock solution that can be diluted into a buffered experimental system.

Materials:

-

This compound powder

-

1 M Sodium Hydroxide (NaOH) solution

-

Sterile, purified water (e.g., Milli-Q or equivalent)

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock solution concentration. For example, to prepare 1 mL of a 25 mg/mL stock solution, weigh out 25 mg of the compound.

-

Weigh the compound: Carefully weigh the calculated mass of this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

-

Add solvent: Add the appropriate volume of 1 M NaOH to the tube. For a 25 mg/mL solution, this would be 1 mL.

-

Dissolve the compound:

-

Sterilization (Optional): If required for your application (e.g., cell culture), sterilize the stock solution by passing it through a 0.22 µm syringe filter.

-

Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -80°C for up to 6 months or -20°C for up to 1 month.[3]

Protocol 2: Preparation of a Stock Solution in DMSO for Biological Experiments

This is the recommended protocol for applications such as cell culture-based assays.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Sterile microcentrifuge tubes or vials

-

Analytical balance

-

Pipettes and sterile pipette tips

-

Vortex mixer

Procedure:

-

Calculate the required mass: Based on your desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed.

-

Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000

-

For 1 mL of a 10 mM stock solution: 0.010 mol/L x 0.001 L x 210.19 g/mol x 1000 mg/g = 2.10 mg.

-

-

Weigh the compound: Accurately weigh the calculated mass and transfer it to a sterile microcentrifuge tube.

-

Add solvent: Add the desired volume of anhydrous DMSO to the tube (e.g., 1 mL).

-

Dissolve the compound: Vortex the tube thoroughly for 2-3 minutes until the solid is completely dissolved. A brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure no particulates are present.

-

Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Important Considerations for Cell Culture:

-

When preparing working solutions from a DMSO stock, dilute the stock solution in the cell culture medium.

-

To avoid cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%.[3]

-

It is recommended to perform dilutions in a stepwise manner to prevent the compound from precipitating out of solution.[3]

-

Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments.

Experimental Workflow and Diagrams

The following diagram illustrates a typical workflow for preparing this compound for a cell culture experiment.

Caption: Workflow for preparing this compound working solution for cell culture.

The logical relationship for choosing the appropriate solvent based on the experimental context is depicted below.

Caption: Solvent selection guide for this compound.

References

Application Notes and Protocols for the Incorporation of H-DL-Phe(4-NO2)-OH into Peptide Sequences

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the successful incorporation of the non-canonical amino acid H-DL-Phe(4-NO2)-OH (4-Nitro-DL-phenylalanine) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS). The presence of the electron-withdrawing nitro group on the phenyl ring presents unique considerations during peptide synthesis, which are addressed in the subsequent sections. These guidelines are intended to offer a comprehensive resource for researchers in peptide chemistry, drug discovery, and materials science.

Physicochemical Properties of this compound

Understanding the properties of this compound is crucial for its effective use in peptide synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀N₂O₄ | [1] |

| Molecular Weight | 210.19 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Solubility | Soluble in aqueous base, limited solubility in organic solvents. | |

| pKa (α-COOH) | ~2.2 | Estimated |

| pKa (α-NH₂) | ~9.1 | Estimated |

Solid-Phase Peptide Synthesis (SPPS) Strategy

The most common and efficient method for incorporating this compound is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) orthogonal protection strategy.[2] This approach utilizes the base-labile Fmoc group for temporary Nα-protection and acid-labile groups for side-chain protection of other amino acids in the sequence.

Workflow for Fmoc-based SPPS

Experimental Protocols

Materials and Reagents

-

Resin: Rink Amide resin (for C-terminal amide peptides) or 2-Chlorotrityl chloride resin (for C-terminal acid peptides).

-

Amino Acids: Fmoc-protected amino acids, including Fmoc-DL-Phe(4-NO2)-OH.

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA).

-

Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIC (N,N'-Diisopropylcarbodiimide), HOBt (Hydroxybenzotriazole).

-

Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

-

Precipitation: Cold diethyl ether.

Protocol for Coupling of Fmoc-DL-Phe(4-NO2)-OH

This protocol is for a standard 0.1 mmol scale synthesis.

-

Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 3 minutes, then drain.

-

Repeat the piperidine treatment for an additional 10-15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-DL-Phe(4-NO2)-OH (0.3 mmol, 3 eq.), HBTU (0.29 mmol, 2.9 eq.), and DIEA (0.6 mmol, 6 eq.) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 2 minutes. The solution should turn a yellowish color.

-

Add the activated amino acid solution to the resin-containing reaction vessel.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction:

-

Perform a Kaiser test (ninhydrin test) on a small sample of resin beads.

-

A negative Kaiser test (yellow beads) indicates a complete coupling reaction.

-

If the Kaiser test is positive (blue/purple beads), a second coupling (double coupling) is recommended. Repeat step 3.

-

-

Washing: After a complete coupling, wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

Quantitative Data on Coupling Reagents

The choice of coupling reagent can significantly impact the efficiency of incorporating the sterically hindered and electronically deactivated Fmoc-DL-Phe(4-NO2)-OH.

| Coupling Reagent | Typical Equivalents (AA:Reagent:Base) | Typical Coupling Time (min) | Relative Efficiency for Hindered Residues | Notes |

| HBTU/DIEA | 3:2.9:6 | 60-120 | High | A standard and effective choice. |